molecular formula C7H4Br3F B8145620 1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene

1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene

Cat. No.: B8145620
M. Wt: 346.82 g/mol
InChI Key: VIGJPLLOGSYVQF-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H4Br3F It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine atoms at the 3 and 5 positions and a fluorine atom at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene typically involves the bromination of 4-fluorotoluene. The process begins with the selective bromination of 4-fluorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution at the 3 and 5 positions of the benzene ring. The resulting intermediate is then further brominated to introduce the bromomethyl group at the benzyl position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of solvent-free or environmentally benign solvents is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzylamines, benzylthiols, or benzyl ethers.

    Oxidation: Products include 3,5-dibromo-4-fluorobenzaldehyde or 3,5-dibromo-4-fluorobenzoic acid.

    Reduction: Products include 3,5-dibromo-4-fluorotoluene or other reduced derivatives.

Scientific Research Applications

1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the fluorine atom on the benzene ring influence the electron density, making the compound reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzyl bromide: Similar structure but with fluorine atoms instead of bromine.

    3,5-Dibromo-4-hydroxybenzyl bromide: Similar structure but with a hydroxyl group instead of a fluorine atom.

    3,4-Difluorobenzyl bromide: Similar structure but with fluorine atoms at different positions.

Uniqueness

1,3-Dibromo-5-(bromomethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. The combination of these substituents allows for selective chemical transformations and applications that are not possible with other similar compounds.

Properties

IUPAC Name

1,3-dibromo-5-(bromomethyl)-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3F/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGJPLLOGSYVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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